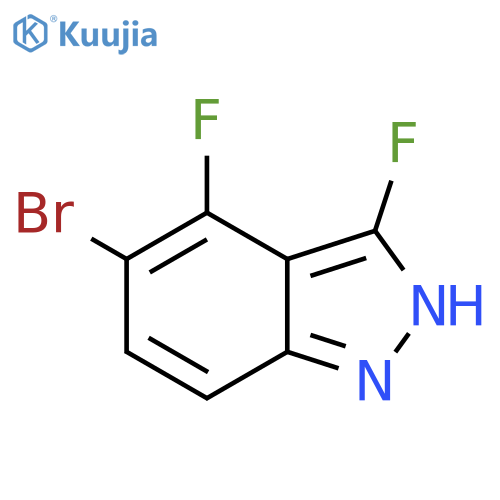Cas no 1567681-33-7 (5-Bromo-3,4-difluoro-1H-indazole)

1567681-33-7 structure
商品名:5-Bromo-3,4-difluoro-1H-indazole
CAS番号:1567681-33-7
MF:C7H3BrF2N2
メガワット:233.012927293777
CID:4820882
5-Bromo-3,4-difluoro-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3,4-difluoro-1H-indazole
- 5-bromo-3,4-difluoro-2H-indazole
-
- インチ: 1S/C7H3BrF2N2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12)
- InChIKey: ITDOUSAYMOJTKE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(=C(NN=2)F)C=1F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 181
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-Bromo-3,4-difluoro-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269002947-1g |
5-Bromo-3,4-difluoro-1h-indazole |
1567681-33-7 | 95% | 1g |
618.75 USD | 2021-06-01 | |
| Chemenu | CM234828-1g |
5-Bromo-3,4-difluoro-1H-indazole |
1567681-33-7 | 97% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM234828-1g |
5-Bromo-3,4-difluoro-1H-indazole |
1567681-33-7 | 97% | 1g |
$584 | 2021-08-04 |
5-Bromo-3,4-difluoro-1H-indazole 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
1567681-33-7 (5-Bromo-3,4-difluoro-1H-indazole) 関連製品
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量